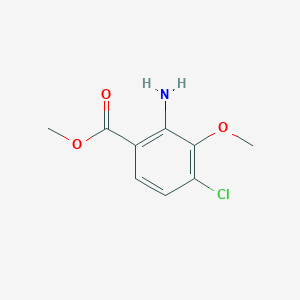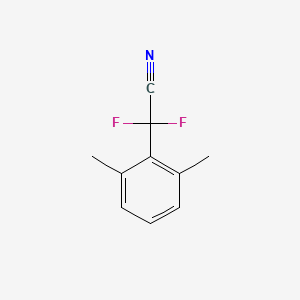
(2,6-Dimethylphenyl)(difluoro)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylphenyl)(difluoro)acetonitrile is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 6 positions, and a difluoroacetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylphenyl)(difluoro)acetonitrile typically involves the introduction of the difluoroacetonitrile group to a 2,6-dimethylphenyl precursor. One common method involves the reaction of 2,6-dimethylphenylmagnesium bromide with difluoroacetonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: (2,6-Dimethylphenyl)(difluoro)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation over palladium catalysts are frequently used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(2,6-Dimethylphenyl)(difluoro)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2,6-Dimethylphenyl)(difluoro)acetonitrile involves its interaction with specific molecular targets. The difluoroacetonitrile group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- (3,5-Dimethylphenyl)(difluoro)acetonitrile
- Difluoro(trimethylsilyl)acetonitrile
Comparison:
- Structural Differences: While (2,6-Dimethylphenyl)(difluoro)acetonitrile has methyl groups at the 2 and 6 positions, (3,5-Dimethylphenyl)(difluoro)acetonitrile has them at the 3 and 5 positions. Difluoro(trimethylsilyl)acetonitrile contains a trimethylsilyl group instead of a phenyl ring.
- Reactivity: The position of the methyl groups can influence the reactivity and steric hindrance of the compound. The presence of the trimethylsilyl group in difluoro(trimethylsilyl)acetonitrile can affect its nucleophilicity and stability.
- Applications: Each compound has unique applications based on its structural features. For example, difluoro(trimethylsilyl)acetonitrile is often used in fluoroalkylation reactions, while this compound is more commonly used in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C10H9F2N |
|---|---|
Molecular Weight |
181.18 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)-2,2-difluoroacetonitrile |
InChI |
InChI=1S/C10H9F2N/c1-7-4-3-5-8(2)9(7)10(11,12)6-13/h3-5H,1-2H3 |
InChI Key |
NPHODTKDISPJFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C#N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12454762.png)
![4-[(E)-[(4-fluorophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12454763.png)

![9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide](/img/structure/B12454785.png)
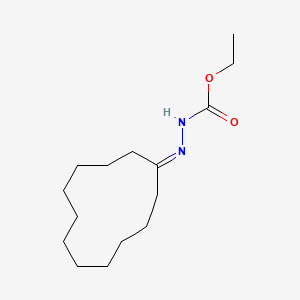
![3-[({[3-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B12454809.png)

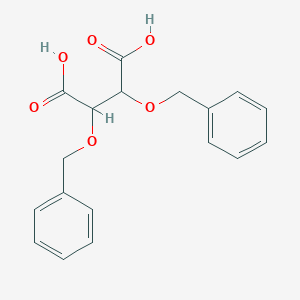
![{[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12454825.png)
![N'-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B12454826.png)
![{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid](/img/structure/B12454831.png)
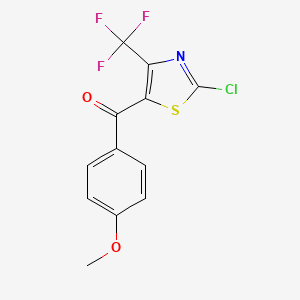
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12454835.png)
